2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Description
2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester-functionalized aromatic nitrile. Its structure features a benzonitrile core substituted with chlorine (position 2), fluorine (position 4), and a pinacol boronate group (position 5). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical intermediates in pharmaceuticals and materials science . The electron-withdrawing cyano and halogen substituents enhance its reactivity in coupling reactions by polarizing the aromatic ring and stabilizing transition states .
Properties
IUPAC Name |
2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BClFNO2/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)10(15)6-11(9)16/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSWHKMAQLQQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682262 | |
| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-13-6 | |
| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and General Protocol
The Miyaura borylation, leveraging palladium catalysts, remains the most widely adopted method for installing pinacol boronate groups on aromatic halides. The reaction typically involves bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or 1,4-dioxane. For the target compound, the hypothetical starting material—5-bromo-2-chloro-4-fluorobenzonitrile—would undergo borylation at the bromine site, yielding the desired product.
Key Steps :
Optimized Conditions from Analogous Syntheses
In the synthesis of 2-fluoro-4-(pinacol boronate)benzonitrile (CAS 870238-67-8), a structurally similar compound, the following conditions achieved an 89% yield:
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Catalyst : Pd(dppf)Cl₂ (2 mol%)
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Base : Potassium acetate (4 equiv)
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Solvent : DMSO/1,4-dioxane (5:1 v/v)
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Temperature : 105°C
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Time : 3 hours under nitrogen
Adapting these parameters to the target compound would require 5-bromo-2-chloro-4-fluorobenzonitrile as the substrate. Challenges include ensuring chemoselectivity in the presence of multiple halogens (Cl and Br).
Iron-Catalyzed Borylation of Aryl Chlorides
Advancements in Base-Metal Catalysis
Recent developments in iron catalysis offer a cost-effective alternative for borylating aryl chlorides, which are traditionally less reactive than bromides. A 2024 study demonstrated that Li[B(tBu)pin-Bpin] facilitates iron-catalyzed borylation of aryl chlorides under mild conditions.
Procedure for Aryl Chlorides :
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Catalyst : FeCl₃/IMes (N-heterocyclic carbene ligand)
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Boron Source : Li[B(tBu)pin-Bpin]
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Solvent : Tetrahydrofuran (THF)
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Temperature : Room temperature to 60°C
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Time : 0.5–4 hours
For the target compound, this method could bypass the need for a brominated precursor if 5-chloro-2-chloro-4-fluorobenzonitrile is used. However, the feasibility depends on the relative reactivity of the chloro substituents.
Alternative Routes: Aromatic Amine Functionalization
One-Step Conversion from Amines
A patent (US9035084B2) describes a novel method converting aromatic amines to boronates using diboronic esters and alkyl nitrites (e.g., tert-butyl nitrite) in acetonitrile. While the target compound lacks an amine group, this approach highlights potential pathways for functional group interconversion. For example, a nitrile-containing aromatic amine could theoretically undergo borylation followed by oxidation or substitution to install the nitrile moiety.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of substrates .
Common Reagents and Conditions
Palladium Catalyst: Commonly used catalysts include Pd(PPh3)4 or Pd(dppf)Cl2.
Base: Potassium carbonate or sodium hydroxide are frequently used bases.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) are common solvents.
Temperature: The reaction is usually carried out at temperatures ranging from room temperature to 80°C.
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of aryl boronic esters with nitrile and halogen substituents. Key structural analogs and their properties are compared below:
Structural Analogs and Substituent Effects
Key Observations:
- Halogen Position: Fluorine at position 4 (target compound) vs. 2 or 5 (analogs) significantly impacts electronic effects. For example, 2-fluoro analogs exhibit stronger para-directing effects in coupling reactions .
- Steric Effects: Bulky groups like CF₃ (entry 5) or CH₃ (entry 6) reduce reaction rates in Suzuki couplings compared to the target compound .
- Reactivity: The target compound’s dual Cl and F substituents synergistically enhance electrophilicity, enabling faster cross-coupling under mild conditions compared to non-halogenated analogs .
Pyridine-Based Analogs
A pyridine derivative, 2-chloro-4-fluoro-5-(pinacol boronate)pyridine (Mol. Formula: C₁₁H₁₅BCl₂FNO₂), replaces the benzene ring with pyridine. The nitrogen atom in pyridine alters electronic properties, increasing solubility in polar solvents but reducing stability in acidic conditions .
Biological Activity
2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile, a compound with the CAS number 1218790-13-6, is a boron-containing organic molecule that has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores its biological activity based on available research findings.
- Molecular Formula : C13H14BClFNO2
- Molecular Weight : 281.52 g/mol
- Structure : The compound features a chloro and fluoro substituent on a benzene ring, along with a dioxaborolane moiety that contributes to its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the boron atom is significant as boron compounds are known to participate in enzyme inhibition and modulation of cellular pathways.
Potential Mechanisms:
- Enzyme Inhibition : Boron-containing compounds can inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Antioxidant Activity : The compound may exhibit antioxidant properties, which can mitigate oxidative stress in cells.
- Cell Signaling Modulation : It may interfere with signaling pathways critical for cell survival and proliferation.
Biological Activity Data
Case Studies
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Cytotoxicity in Cancer Cells
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Apoptosis was confirmed through flow cytometry analysis .
- Enzyme Inhibition Studies
- Antioxidant Properties
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized aromatic precursors. For example:
- Step 1 : Halogenation of a benzonitrile scaffold (e.g., introducing Cl and F substituents via electrophilic substitution).
- Step 2 : Borylation using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronate ester precursor (e.g., bis(pinacolato)diboron) in anhydrous THF or dioxane at 80–100°C .
- Key Considerations : Use of inert atmosphere (N₂/Ar) to prevent boronate ester hydrolysis and rigorous solvent drying to avoid side reactions .
Q. How is this compound characterized, and what analytical methods are critical for confirming its purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential for verifying substituent positions and boronate ester integrity. For example, the ¹¹B NMR signal for the dioxaborolane group typically appears at δ ~30–35 ppm .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially when substituents (Cl, F, CN) create steric or electronic complexities .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for research-grade material) and detects trace impurities from incomplete coupling reactions .
Q. What safety protocols are recommended for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing and reactions due to potential cyanide release from nitrile degradation .
- Storage : Keep in airtight containers at 2–8°C under inert gas to prevent boronate ester hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronate ester?
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) and ligands (e.g., SPhos, XPhos) to balance reactivity and selectivity.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may accelerate coupling but risk boronate ester decomposition. Mixed solvents (e.g., THF:H₂O, 4:1) often improve yields .
- Temperature Control : Lower temperatures (50–60°C) reduce side reactions (e.g., protodeboronation), while higher temperatures (100°C) may be needed for electron-deficient aryl partners .
Q. How do electronic effects of substituents (Cl, F, CN) influence the reactivity of this boronate ester in cross-coupling reactions?
- Electron-Withdrawing Effects : The nitrile (CN) and halogen (Cl, F) groups activate the boronate ester toward electrophilic substitution but may slow transmetalation in Suzuki reactions due to reduced electron density at the boron center.
- Ortho Effect : Steric hindrance from the chloro and fluoro substituents can reduce coupling efficiency with bulky aryl halides. Computational studies (DFT) are recommended to predict regioselectivity .
Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?
- Multi-Technique Validation : Cross-validate NMR with LC-MS to distinguish between isomeric byproducts and unreacted starting materials.
- Elemental Analysis : Confirm boron and halogen content via ICP-OES or combustion analysis to detect trace impurities .
- Case Study : Discrepancies in ¹⁹F NMR integration may arise from dynamic exchange processes; variable-temperature NMR can clarify .
Q. What are the applications of this compound in medicinal chemistry and materials science?
- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors (e.g., via coupling with heteroaryl halides) .
- Polymer Synthesis : Boronate esters enable synthesis of conjugated polymers for organic electronics (e.g., OLEDs) .
- Probe Molecules : Fluorine atoms allow ¹⁹F NMR tracking of reaction pathways in catalytic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
